6-Fluoro-4,8-dimethylquinoline
Description
Significance of the Quinoline (B57606) Scaffold in Chemical Sciences
The quinoline scaffold, a heterocyclic aromatic compound with the chemical formula C₉H₇N, is a cornerstone in various scientific disciplines. wikipedia.org Its fused benzene (B151609) and pyridine (B92270) ring system provides a unique and versatile framework for developing a wide array of functional molecules. orientjchem.orgdntb.gov.ua In medicinal chemistry, quinoline derivatives are integral to the development of drugs with diverse pharmacological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. orientjchem.orgacademie-sciences.frrsc.orgbenthamdirect.com The ability to modify the quinoline structure at various positions allows for the fine-tuning of its biological and chemical properties. orientjchem.org
Beyond its medicinal applications, the quinoline scaffold is a crucial intermediate in organic synthesis and material science. academie-sciences.fr Its derivatives are utilized in the manufacturing of dyes, as corrosion inhibitors, and as ligands in catalysis. wikipedia.orgacademie-sciences.fr The chemical reactivity of the quinoline nucleus, which can undergo electrophilic and nucleophilic substitution, oxidation, and reduction, further underscores its importance as a versatile building block in synthetic chemistry. orientjchem.orgrsc.org
Impact of Fluorination on the Chemical and Biological Profiles of Quinoline Derivatives
The introduction of fluorine atoms into the quinoline scaffold can dramatically alter its physicochemical and biological properties. researchgate.netresearchgate.net Fluorine, being the most electronegative element, imparts unique characteristics to organic molecules. Its small size allows it to often mimic hydrogen, while its strong electron-withdrawing nature can significantly influence a molecule's acidity, basicity, and metabolic stability. researchgate.netosti.gov
In the context of quinoline derivatives, fluorination has been shown to enhance biological activity. For instance, the presence of a fluorine atom at the C-6 position can significantly boost antibacterial efficacy. orientjchem.org This enhancement is often attributed to increased lipophilicity, which can improve membrane permeability and binding affinity to biological targets. researchgate.netosti.gov Furthermore, the strategic placement of fluorine can block metabolic pathways, leading to improved pharmacokinetic profiles of drug candidates. osti.gov Studies have demonstrated that fluorinated quinolines can exhibit potent inhibitory effects on various enzymes, making them valuable in drug discovery. researchgate.netnih.gov
Overview of Research Trajectories for Fluorinated Dimethylquinolines
Research into fluorinated dimethylquinolines represents a specific and promising trajectory within the broader field of quinoline chemistry. This area of study investigates the combined effects of both fluorine and methyl group substitutions on the quinoline core. The methyl groups can also influence the molecule's steric and electronic properties, further modulating its biological activity and chemical reactivity.
Studies on various isomers of fluorinated dimethylquinolines have been conducted to explore their potential applications. For example, research on compounds like 8-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline (B1441088) has highlighted their potential as antimicrobial agents and as intermediates for central nervous system drug candidates. The synthesis of different fluorinated dimethylquinoline derivatives is an active area of research, with various synthetic methodologies being developed to achieve specific substitution patterns. dntb.gov.uaresearchgate.net The investigation into the structure-activity relationships of these compounds is crucial for designing new molecules with desired properties. nih.gov
Contextualizing 6-Fluoro-4,8-dimethylquinoline within Advanced Heterocyclic Research
This compound, with its specific substitution pattern of a fluorine atom at the 6-position and methyl groups at the 4- and 8-positions, is a compound of interest in advanced heterocyclic research. Its structure is a deliberate combination of the beneficial effects of fluorination and the modulating influence of methyl groups on the quinoline scaffold. While specific research exclusively focused on this compound is not extensively documented in the provided search results, its chemical properties and potential applications can be inferred from the study of related compounds.
The presence of the fluorine at C-6 is known to enhance biological activities like antibacterial effects. orientjchem.org The methyl groups at C-4 and C-8 can impact the molecule's conformation and interaction with biological targets. The synthesis of this specific isomer would likely follow established methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, or Friedländer reactions, adapted for the specific precursors. academie-sciences.frrsc.org The characterization of this compound would involve standard analytical techniques like NMR and mass spectrometry to confirm its structure. rsc.orgresearchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10FN |
|---|---|
Molecular Weight |
175.20 g/mol |
IUPAC Name |
6-fluoro-4,8-dimethylquinoline |
InChI |
InChI=1S/C11H10FN/c1-7-3-4-13-11-8(2)5-9(12)6-10(7)11/h3-6H,1-2H3 |
InChI Key |
JOAYICVAYZSLGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=C(C2=NC=C1)C)F |
Origin of Product |
United States |
Synthetic Methodologies for 6 Fluoro 4,8 Dimethylquinoline and Analogues
Classical and Contemporary Cyclization Strategies for Fluoroquinoline Ring Construction
The core structure of 6-fluoro-4,8-dimethylquinoline and its analogues is typically assembled through several well-established cyclization reactions. These methods, including the Skraup, Pfitzinger, and Friedländer syntheses, have been adapted to accommodate fluorinated and methylated precursors, allowing for the construction of the desired quinoline (B57606) scaffold.
Modified Skraup Synthesis Approaches for Fluoroquinoline Precursors
The Skraup synthesis is a classic method for preparing quinolines by reacting an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. wikipedia.orgnih.gov In a modified approach for synthesizing fluoroquinoline precursors, a substituted aniline, such as 4-fluoro-2-methylaniline, would be a logical starting material for obtaining a quinoline with fluorine at the 6-position and a methyl group at the 8-position.
The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline. Subsequent cyclization and oxidation yield the quinoline ring. The conditions for the Skraup reaction are often harsh, but modifications, such as the use of milder oxidizing agents or alternative acid catalysts, have been developed to improve yields and substrate scope. youtube.com
| Starting Material | Reagents | Product |
| 4-Fluoro-2-methylaniline | Glycerol, Sulfuric Acid, Oxidizing Agent (e.g., Nitrobenzene) | 6-Fluoro-8-methylquinoline |
| 4-Fluoroaniline | Crotonaldehyde, Acid Catalyst, Oxidizing Agent | 6-Fluoro-4-methylquinoline |
Pfitzinger Condensation and Derivatives in Fluorinated Quinoline Synthesis
The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids through the condensation of an isatin (B1672199) with a carbonyl compound in the presence of a base. researchgate.netwikipedia.org For the synthesis of fluorinated quinoline derivatives, a fluorinated isatin, such as 5-fluoroisatin, can be employed. The subsequent reaction with a suitable ketone, like pentan-2-one, would lead to the formation of a 6-fluoro-2-alkyl-3-methylquinoline-4-carboxylic acid. Decarboxylation of this intermediate would then yield the corresponding 6-fluoro-2-alkyl-3-methylquinoline.
This methodology is particularly versatile as it allows for the introduction of various substituents on the quinoline ring depending on the choice of the isatin and the carbonyl compound. researchgate.net
| Isatin Derivative | Carbonyl Compound | Intermediate Product |
| 5-Fluoroisatin | Butan-2-one | 6-Fluoro-3-methyl-2-ethylquinoline-4-carboxylic acid |
| 5-Fluoro-7-methylisatin | Propanal | 6-Fluoro-8-methyl-2-methylquinoline-4-carboxylic acid |
Adaptations of the Friedländer Synthesis for Dimethylquinoline Formation
The Friedländer synthesis is a widely used method for quinoline synthesis that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgjk-sci.comnih.gov This approach is highly convergent and generally proceeds under milder conditions than the Skraup or Pfitzinger reactions. organic-chemistry.orgnih.gov To synthesize this compound, one could envision the reaction of 2-amino-5-fluorobenzaldehyde (B139799) with pentan-2-one.
The choice of catalyst, which can be either an acid or a base, can significantly influence the reaction's efficiency and outcome. jk-sci.com This method's adaptability makes it a powerful tool for generating a diverse range of substituted quinolines. nih.gov
| 2-Aminoaryl Ketone/Aldehyde | α-Methylene Carbonyl Compound | Product |
| 2-Amino-5-fluorobenzaldehyde | Pentan-2-one | 6-Fluoro-4-methyl-quinoline |
| 1-(2-Amino-5-fluoro-3-methylphenyl)ethanone | Acetone | 6-Fluoro-4,8-dimethyl-2-methylquinoline |
Regioselective Functionalization and Derivatization Approaches
Following the construction of the core fluoroquinoline scaffold, further derivatization can be achieved through various functionalization reactions. These methods allow for the introduction of additional substituents or the modification of existing ones, providing access to a wider range of analogues with potentially enhanced biological activities.
Halogenation and Subsequent Cross-Coupling Reactions on the Quinoline Core
The quinoline ring can undergo electrophilic halogenation, although the position of substitution is influenced by the existing substituents and reaction conditions. mt.com Once a halogen, such as bromine or iodine, is introduced onto the this compound core, it can serve as a handle for subsequent cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govdb-thueringen.demdpi.comnih.govmdpi.com For instance, a bromo-substituted this compound could be coupled with a boronic acid (Suzuki coupling) to introduce a new aryl or alkyl group.
| Reaction | Substrate | Reagents | Product |
| Suzuki Coupling | Bromo-6-fluoro-4,8-dimethylquinoline | Phenylboronic acid, Pd catalyst, Base | 6-Fluoro-4,8-dimethyl-x-phenylquinoline |
| Sonogashira Coupling | Iodo-6-fluoro-4,8-dimethylquinoline | Phenylacetylene, Pd catalyst, Cu(I) co-catalyst, Base | 6-Fluoro-4,8-dimethyl-x-(phenylethynyl)quinoline |
Nucleophilic Aromatic Substitution on Fluorinated Quinoline Scaffolds
The fluorine atom on the quinoline ring, particularly when activated by electron-withdrawing groups, can be susceptible to nucleophilic aromatic substitution (SNAr). libretexts.orgnih.gov This reaction allows for the displacement of the fluorine atom by a variety of nucleophiles, including amines, alcohols, and thiols. researchgate.netnih.gov
For a this compound scaffold, the reactivity towards SNAr would depend on the electronic nature of the quinoline ring. If the ring is sufficiently electron-deficient, the fluorine at the 6-position could be replaced by a nucleophile, providing a direct route to further functionalized analogues. semanticscholar.org
| Substrate | Nucleophile | Product |
| Activated this compound | Morpholine | 6-Morpholino-4,8-dimethylquinoline |
| Activated this compound | Sodium methoxide | 6-Methoxy-4,8-dimethylquinoline |
Introduction of Methyl Moieties via Directed Alkylation or Arylation Strategies
The precise installation of methyl groups on the quinoline scaffold, particularly at positions C4 and C8, is crucial for tuning the molecule's steric and electronic properties. While building the quinoline ring from appropriately substituted precursors is common, directed C-H functionalization offers a powerful alternative for late-stage modification. One of the most effective strategies for regioselective C-H activation is Directed ortho Metalation (DoM). unblog.frwikipedia.org
In the context of synthesizing this compound, a DoM strategy could theoretically be applied to a 3-fluoroaniline (B1664137) or a 6-fluoroquinoline (B108479) precursor. A directing metalation group (DMG), such as an amide or a tertiary amine, interacts with a strong lithium base (e.g., n-butyllithium), creating a temporary Lewis acid-base complex. wikipedia.orgbaranlab.org This complex positions the base to deprotonate the nearest (ortho) C-H bond, generating a highly reactive aryllithium intermediate. wikipedia.org This intermediate can then be quenched with an electrophile, such as methyl iodide, to install the methyl group.
For instance, starting with a precursor like N,N-diethyl-3-fluoro-2-methylaniline, the amide group could direct lithiation to the C6 position (which becomes the C8 position of the quinoline). Subsequent reaction with a methylating agent would introduce the second methyl group. The fluorine atom itself can also influence the acidity of adjacent protons, potentially aiding in regioselective metalation. unblog.fr
Another approach involves the direct C-H methylation of a pre-formed fluoroquinoline ring. Modern photochemical methods, for example, can generate methyl radicals from sustainable sources like methanol, which can then be added to the quinoline core. mdpi.com This strategy often targets electron-deficient positions on the heterocyclic ring. mdpi.com Transition-metal-catalyzed C-H activation is another prominent method, where a catalyst, often palladium or rhodium, selectively activates a specific C-H bond, allowing for subsequent coupling with a methylating agent. nih.gov The inherent directing ability of the quinoline nitrogen atom plays a key role in guiding the catalyst to specific positions, typically C2 or C8. nih.gov
Table 1: Comparison of Potential Directed Methylation Strategies
| Strategy | Directing Group | Base/Catalyst | Methyl Source | Key Features |
| Directed ortho Metalation (DoM) | Amide, Tertiary Amine | Alkyllithium (e.g., n-BuLi) | Methyl iodide | High regioselectivity; requires strongly basic conditions. wikipedia.org |
| Photoredox Catalysis | N/A | Photocatalyst (e.g., Iridium complex) | Methanol | Mild, metal-free conditions; regioselectivity can be challenging. mdpi.com |
| Transition Metal C-H Activation | Quinoline Nitrogen | Pd, Rh, Co catalysts | Various | High functional group tolerance; catalyst directs functionalization. nih.govmdpi.com |
Emerging Green Chemistry and Catalytic Methods
Recent advancements in chemical synthesis have emphasized the development of environmentally benign and efficient methodologies. The synthesis of quinoline derivatives, including this compound, has benefited significantly from these "green" approaches, which prioritize reduced reaction times, lower energy consumption, and the use of recyclable catalysts. acs.org
Microwave-Assisted Synthetic Protocols for Enhanced Efficiency
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. benthamdirect.com Compared to conventional heating, microwave irradiation provides rapid and uniform heating, often leading to dramatic reductions in reaction times, increased product yields, and cleaner reaction profiles. researchgate.netfrontiersin.org
The Friedländer annulation, a classic and versatile method for quinoline synthesis involving the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group, is particularly well-suited for microwave assistance. organic-chemistry.orgwikipedia.org For the synthesis of this compound, this would involve reacting 2-amino-5-fluorophenyl methyl ketone with pentan-2,4-dione.
Under microwave irradiation, this reaction can be completed in minutes rather than the hours or even days required for conventional heating. researchgate.net Often, the reaction can be performed under solvent-free conditions or with a minimal amount of a high-boiling, eco-friendly solvent, further enhancing its green credentials. organic-chemistry.org The use of a catalytic amount of an acid, such as p-toluenesulfonic acid, is common to facilitate the condensation and subsequent cyclodehydration steps. organic-chemistry.org
Table 2: Microwave vs. Conventional Heating in Friedländer Quinoline Synthesis
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
| Reaction Time | Several hours to days | 1.5–15 minutes | researchgate.net |
| Energy Input | High and prolonged | Low and targeted | benthamdirect.com |
| Yields | Often moderate | Generally good to excellent | researchgate.net |
| Solvent Use | Typically requires organic solvents | Often solvent-free or minimal solvent | organic-chemistry.org |
| Side Reactions | More prevalent due to long heating | Minimized due to short reaction times | frontiersin.org |
Solid-Supported Synthesis Techniques for this compound Derivatives
For quinoline synthesis via the Friedländer reaction, a variety of solid acid catalysts have proven effective. These include:
Ion-exchange resins: Resins like Amberlyst-15 have been used as recyclable catalysts, driving the reaction efficiently under refluxing ethanol. nih.gov
Silica-supported acids: Catalysts such as silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂) or heteropoly acids supported on silica (B1680970) provide a solid surface with high acidity, promoting the reaction under solvent-free conditions. nih.govscielo.org.za
Functionalized materials: Brønsted acid functionalized graphitic carbon nitride (g-C₃N₄) has been shown to be a highly active and recyclable metal-free catalyst, achieving high yields at moderate temperatures. nih.gov
Nanocatalysts: Magnetic nanoparticles functionalized with an acid (e.g., dodecylbenzenesulfonic acid) allow for extremely easy separation of the catalyst from the reaction medium using an external magnet. nih.gov
These solid-supported methods offer significant advantages in terms of operational simplicity and environmental impact. The catalyst can typically be recovered by simple filtration or magnetic decantation and reused for several cycles with minimal loss of activity. scielo.org.zanih.gov
Table 3: Examples of Solid-Supported Catalysts for Quinoline Synthesis
| Catalyst | Support Material | Key Advantage | Reusability | Reference |
| Amberlyst-15 | Polymer Resin | Commercially available, effective solid acid | Yes, for several cycles | nih.gov |
| Tungstophosphoric Acid | Silica, Activated Carbon | High yields, solvent-free conditions | Yes, up to 4 runs | scielo.org.za |
| Sulfonic Acid Groups | Graphitic Carbon Nitride (g-C₃N₄) | Metal-free, high surface acidity, excellent yields | Yes, up to 6 cycles | nih.gov |
| Dodecylbenzenesulfonic acid | Magnetic Nanoparticles (Fe₃O₄) | Easy magnetic separation, good yields | Yes, up to 5 cycles | nih.gov |
Electrocatalytic and Transition Metal-Catalyzed Syntheses of Quinolines
Organic electrochemistry is gaining prominence as a sustainable synthetic strategy because it uses electrons—a traceless reagent—to drive reactions, thereby avoiding the need for stoichiometric chemical oxidants or reductants that generate waste. rsc.orgrsc.org In the context of quinoline synthesis, electrochemistry can facilitate key bond-forming and cyclization steps.
An electrochemically assisted Friedländer reaction has been developed where the synthesis is achieved from readily available nitro compounds. rsc.org This method uses a constant-current electrolysis setup to first reduce the nitro group to an amine in situ, which then undergoes condensation and cyclization to form the quinoline ring under mild, reagent-free conditions. rsc.org Other electrochemical methods have been used for the functionalization of the quinoline ring, such as C-H thiolation, or for the hydrogenation of the quinoline skeleton to produce tetrahydroquinolines. rsc.orgrsc.org These processes highlight the potential of electrocatalysis to provide cleaner pathways for both the synthesis and derivatization of quinoline structures.
Transition-metal catalysis has revolutionized the synthesis of complex organic molecules, including quinolines. ias.ac.in These methods often proceed via C-H activation, allowing for the construction of the quinoline ring from simple, unfunctionalized precursors with high atom economy. nih.govmdpi.com
Several earth-abundant and cost-effective metals have been employed in these syntheses:
Cobalt: Cobalt catalysts, often under ligand-free conditions, can mediate the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones to produce a wide range of substituted quinolines in high yields. acs.org Cobalt can also catalyze the annulation of anilides and internal alkynes through an ortho C-H activation pathway. rsc.orgresearchgate.net
Nickel: Inexpensive and air-stable nickel catalysts are effective for the synthesis of quinolines via a double dehydrogenative coupling of 2-aminobenzyl alcohols with secondary alcohols. nih.govorganic-chemistry.orgresearchgate.net This aerobic process is environmentally benign and operates at mild temperatures. nih.gov
Iron and Copper: Iron and copper salts are among the most widely used catalysts for three-component reactions involving anilines, aldehydes, and alkynes to produce 2,4-disubstituted quinolines. ias.ac.inchemrevlett.com These methods are highly convergent and allow for significant molecular complexity to be generated in a single step.
These transition-metal-catalyzed reactions provide powerful and versatile routes to quinolines, often with excellent functional group tolerance and high efficiency, making them attractive for the synthesis of complex derivatives like this compound. mdpi.comias.ac.in
Advanced Spectroscopic and Structural Characterization of 6 Fluoro 4,8 Dimethylquinoline
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Detailed Structural Elucidation
Specific ¹H, ¹³C, and ¹⁹F NMR data for 6-Fluoro-4,8-dimethylquinoline are not available in the reviewed literature. This type of analysis would be crucial for confirming the molecular structure by identifying the chemical environment of each hydrogen, carbon, and fluorine atom.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
There is no published High-Resolution Mass Spectrometry (HRMS) data for this compound. HRMS is essential for determining the precise molecular formula of a compound by providing a highly accurate mass-to-charge ratio.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Experimental FT-IR and Raman spectra for this compound are not documented in the available scientific resources. These spectroscopic methods are used to identify the functional groups present in a molecule by analyzing its vibrational modes.
Computational and Theoretical Studies on 6 Fluoro 4,8 Dimethylquinoline
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 6-Fluoro-4,8-dimethylquinoline, DFT calculations would be employed to determine its most stable three-dimensional shape (molecular geometry optimization) and to understand the distribution of electrons within the molecule. This provides insights into the molecule's stability and reactivity.
By calculating the energy of different possible arrangements of the atoms (conformers), researchers can identify the most stable, lowest-energy structure of this compound. This is crucial for understanding how the molecule will behave in a given environment.
FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are key to predicting how a molecule will react with other molecules. For this compound, FMO analysis would indicate the most likely sites for electrophilic and nucleophilic attack.
An electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule. For this compound, this map would show regions that are electron-rich (negative potential) and electron-poor (positive potential), which is essential for predicting non-covalent interactions with other molecules, including biological targets.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular dynamics (MD) simulations provide a view of how a molecule moves and changes shape over time. For this compound, an MD simulation could reveal its flexibility and the different conformations it can adopt. When studied in complex with a biological target, such as an enzyme, MD can show how the ligand-target interaction evolves and the stability of this interaction.
Molecular Docking Studies with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
In the context of drug discovery, molecular docking would be used to predict how this compound might bind to the active site of a specific enzyme. These studies can estimate the binding affinity (how strongly the molecule binds) and visualize the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. This information is invaluable for designing more potent and selective drug candidates.
While the framework for such a computational investigation is well-established, the specific data and detailed findings for this compound are not currently available in the public scientific domain. The scientific community awaits dedicated research to elucidate the specific computational and theoretical characteristics of this particular compound.
Identification of Key Binding Site Residues and Hydrogen Bonding Networks
The biological activity of a compound is often predicated on its ability to bind to a specific pocket within a target protein. Computational methods such as molecular docking and molecular dynamics (MD) simulations are instrumental in predicting and analyzing these interactions. For fluorinated quinolines, these studies can reveal the specific amino acid residues that form crucial bonds, stabilizing the compound within the binding site.
While specific studies detailing the binding site interactions for this compound were not identified in a review of available literature, the principles of such analyses are well-established for the broader class of quinoline (B57606) derivatives. Hydrogen bonds, which are specific and directional interactions, are frequently critical for binding affinity and selectivity. researchgate.net The fluorine atom in the 6-position of the quinoline ring, being highly electronegative, can act as a hydrogen bond acceptor. Similarly, the nitrogen atom in the quinoline ring is also a potential hydrogen bond acceptor.
Computational studies on other fluorinated quinolines have demonstrated their ability to form stable complexes with proteins. osti.govresearchgate.net For example, theoretical investigations into the binding of fluorine-based quinolines with proteins involved in SARS-CoV-2 showed that these compounds could form stable interactions within electronegative pockets of the target proteins. osti.govresearchgate.net An analysis of the antituberculosis drug bedaquiline, a diarylquinoline, revealed that a hydrogen bond to a conserved acidic residue (glutamic acid) in its target, ATP synthase, was crucial for its high binding affinity and specificity. researchgate.net
A typical computational analysis to identify a binding network for this compound would involve:
Molecular Docking: Placing the molecule into the binding site of a target protein to predict its preferred orientation and calculate a binding energy score.
Molecular Dynamics (MD) Simulations: Simulating the movement of the protein-ligand complex over time to assess its stability and observe the dynamics of the intermolecular interactions.
Interaction Analysis: Identifying the key amino acid residues that consistently form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand.
These analyses would pinpoint which residues are critical for binding and guide the rational design of more potent or selective derivatives.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). google.commdpi.com These models are foundational in medicinal chemistry and environmental science for predicting the activity of new compounds, optimizing lead candidates, and assessing potential toxicity. mdpi.comeuropa.eu
The underlying principle is that the structure of a molecule dictates its activity and properties. By quantifying structural features (as molecular descriptors), it's possible to build regression models that predict the desired endpoint. nih.gov
No specific QSAR or QSPR models for this compound were found in the reviewed literature. However, numerous studies on structurally related quinoline derivatives demonstrate the application and utility of these methods. For instance, QSAR studies have been pivotal in the development of fluoroquinolone antibacterial agents. google.com
A 3D-QSAR study on a series of novel quinoline fungicides, including the 8-fluoro derivative Tebufloquin, successfully identified key structural requirements for antifungal activity. researchgate.net The models, developed using methods like Comparative Molecular Similarity Index Analysis (CoMSIA), revealed that introducing hydrophobic groups at specific positions on the quinoline scaffold could significantly enhance biological efficacy. researchgate.net
The general process for developing a QSAR/QSPR model for a series of compounds including this compound would involve:
Data Set Compilation: Assembling a group of structurally similar quinoline derivatives with experimentally measured biological activity (e.g., IC₅₀ values for enzyme inhibition) or a specific property (e.g., aqueous solubility, toxicity).
Descriptor Calculation: Using software to calculate a wide range of molecular descriptors for each compound. These can include constitutional, topological, geometric, and quantum-chemical descriptors.
Model Development and Validation: Employing statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to generate an equation linking the descriptors to the activity/property. nih.gov The model's predictive power is then rigorously validated internally (e.g., cross-validation) and externally (using a test set of compounds not used in model generation).
The resulting QSAR/QSPR equation allows for the prediction of activity or properties for new, untested compounds based solely on their chemical structure.
Table 1: Examples of Molecular Descriptors Used in QSAR/QSPR Studies of Quinolines and Related Compounds
This table illustrates the types of descriptors that would be calculated and considered when building a predictive model for compounds like this compound.
| Descriptor Class | Example Descriptor | Information Encoded | Potential Relevance for this compound |
| Constitutional | Molecular Weight (MW) | Size and mass of the molecule. | Influences pharmacokinetics and steric fit. |
| Number of H-bond Acceptors | Capacity to form hydrogen bonds. | The ring nitrogen and fluorine atom are key acceptors. | |
| Topological | Topological Polar Surface Area (TPSA) | Surface area of polar atoms. | Relates to membrane permeability and bioavailability. |
| Wiener Index | A measure of molecular branching. | Describes molecular compactness. | |
| Geometric (3D) | Molecular Volume | The 3D space occupied by the molecule. | Important for steric interactions in a binding pocket. |
| Quantum-Chemical | HOMO/LUMO Energies | Highest Occupied/Lowest Unoccupied Molecular Orbital energies. | Relates to chemical reactivity and ability to participate in charge-transfer interactions. |
| Dipole Moment | Measure of molecular polarity. | Influences solubility and electrostatic interactions. | |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity or hydrophobicity. | Crucial for membrane transport and hydrophobic binding. |
Table 2: Illustrative QSAR Data for Antifungal Quinolines Against Rhizoctonia solani
This table is based on findings for related quinoline compounds and demonstrates how structure is correlated with activity, a foundational step for QSAR modeling. Data is illustrative of the approach.
| Compound Analogue | Key Structural Feature (R² position) | Antifungal Activity (% Inhibition) | QSAR Implication |
| Analogue 1 | 4-Fluorophenyl | High | Hydrophobic and electronegative groups at this position are favorable. |
| Analogue 2 | 4-Chlorophenyl | High | Increased hydrophobicity and size are well-tolerated and beneficial. |
| Analogue 3 | 4-Bromophenyl | High | Further supports the positive correlation with hydrophobicity. |
| Analogue 4 | Phenyl (unsubstituted) | Moderate | Indicates the substituent's electronic properties are also important. |
Source: Adapted from findings on 3D-QSAR analysis of quinoline derivatives. researchgate.net
Reactivity and Reaction Mechanisms of 6 Fluoro 4,8 Dimethylquinoline
Mechanistic Pathways of Substitution Reactions on the Fluorine Atom
The fluorine atom at the C-6 position of the quinoline (B57606) ring is a site for nucleophilic aromatic substitution (SNAr). This reaction is facilitated by the electron-deficient nature of the aromatic ring system, a characteristic that is enhanced by the high electronegativity of the fluorine atom itself. masterorganicchemistry.com The SNAr mechanism is generally a two-step process known as an addition-elimination mechanism. libretexts.org
Addition of the Nucleophile : A nucleophile attacks the carbon atom bearing the fluorine (the ipso-carbon), leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comwikipedia.org The negative charge in this intermediate is delocalized across the aromatic system and is particularly stabilized by electron-withdrawing groups. wikipedia.org In the case of 6-fluoro-4,8-dimethylquinoline, the quinoline nitrogen itself helps to stabilize this negative charge.
Elimination of the Leaving Group : The aromaticity of the ring is restored by the expulsion of the fluoride (B91410) ion.
The rate-determining step of this reaction is typically the initial attack of the nucleophile. libretexts.org Unusually, fluorine is an excellent leaving group in SNAr reactions, often reacting faster than other halogens like chlorine or bromine. libretexts.org This is because its strong electron-withdrawing inductive effect significantly lowers the energy of the transition state for the initial nucleophilic attack, accelerating the rate-limiting step. masterorganicchemistry.comlibretexts.org Harsh reaction conditions, such as high temperatures and strong bases, can favor the displacement of fluorine via this SNAr mechanism.
Reactivity of Methyl Groups: Side-Chain Functionalization and Transformations
The methyl groups at the C-4 and C-8 positions are benzylic and thus represent active sites for side-chain functionalization. These reactions typically proceed via radical or oxidation pathways without disturbing the aromatic core.
Side-Chain Halogenation: The benzylic hydrogens on the methyl groups are susceptible to free-radical halogenation. This reaction is typically initiated by light or heat and involves reagents like N-bromosuccinimide (NBS), which provides a low, steady concentration of bromine radicals. libretexts.orgpearson.com The mechanism involves the abstraction of a benzylic hydrogen to form a resonance-stabilized benzyl (B1604629) radical, which then reacts with a halogen to form the halogenated product. orgoreview.com This transformation provides a versatile handle for further synthetic modifications.
Side-Chain Oxidation: Strong oxidizing agents can convert the benzylic methyl groups into carboxylic acids. libretexts.org This reaction requires the benzylic carbon to have at least one attached hydrogen. libretexts.org The transformation of the electron-donating methyl group into an electron-withdrawing carboxylic acid group significantly alters the electronic properties of the quinoline ring.
Table 1: Representative Side-Chain Reactions for Methylquinolines
| Reaction Type | Reagents & Conditions | Product Functional Group |
|---|---|---|
| Free-Radical Halogenation | N-Bromosuccinimide (NBS), CCl₄, light/heat | Bromomethyl (-CH₂Br) |
| Oxidation | KMnO₄ or CrO₃/H₂SO₄, heat | Carboxylic Acid (-COOH) |
Aromaticity and Electron Density Distribution Influencing Reaction Selectivity
The selectivity of reactions involving this compound is governed by the distribution of electron density across the molecule, which is influenced by the competing electronic effects of the substituents. The nitrogen atom and the fluorine atom are electron-withdrawing, deactivating the ring towards electrophilic attack, while the two methyl groups are electron-donating, activating the ring.
Computational methods like Density Functional Theory (DFT) are used to model these properties. rsc.orgrsc.org Molecular Electrostatic Potential (MEP) maps can visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites of reactivity. rsc.orgtandfonline.com Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) helps explain intramolecular charge transfer and chemical stability, providing insight into reaction pathways. rsc.orgrsc.org For instance, the distribution of the HOMO can indicate likely sites for electrophilic attack, while the LUMO distribution can suggest sites for nucleophilic attack. rsc.org The electron-donating amino group, for example, increases electron density on the ring, lowering the binding energy of core electrons, while electron-withdrawing groups like chlorine have the opposite effect. cnr.it This push-pull electronic character makes the prediction of reaction selectivity complex, often depending on a subtle balance between steric and electronic factors. cnr.it
Heterocyclic Ring Reactivity: Electrophilic and Nucleophilic Aromatic Substitution Patterns
The quinoline ring system has a distinct reactivity pattern. The pyridine (B92270) ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. When substitution does occur under harsh conditions, it typically favors positions on the carbocyclic (benzene) ring. Conversely, the pyridine ring is activated towards nucleophilic attack, especially at the C-2 and C-4 positions, as the nitrogen atom can effectively stabilize the resulting negative charge in the intermediate. wikipedia.org
For this compound, these general patterns are modified:
Electrophilic Substitution: The entire ring system is generally deactivated due to the electron-withdrawing effects of both the nitrogen atom and the C-6 fluorine. The electron-donating methyl groups at C-4 and C-8 somewhat counteract this deactivation on their respective rings. Electrophilic attack, if forced, would likely occur on the carbocyclic ring, directed by the substituents, but would require very vigorous conditions.
Nucleophilic Substitution: The pyridine ring is susceptible to nucleophilic attack, particularly at the C-2 position. The presence of the C-4 methyl group provides some steric hindrance and electronic deactivation at that site. Nucleophilic attack can also occur on the carbocyclic ring via the SNAr mechanism described in section 5.1, targeting the displacement of the fluorine atom.
Table 2: Predicted Aromatic Substitution Patterns
| Reaction Type | Predicted Site of Attack | Influencing Factors |
|---|---|---|
| Electrophilic Aromatic Substitution | Carbocyclic ring (e.g., C-5 or C-7) | Deactivation by N and F atoms; requires harsh conditions. |
| Nucleophilic Aromatic Substitution | C-2 (on pyridine ring) or C-6 (SNAr) | Activation by N atom; presence of a good leaving group (F). |
Reductive Transformations and Hydrogenation Mechanisms
The quinoline ring system can be selectively reduced, typically through catalytic hydrogenation. This process most often results in the reduction of the heterocyclic pyridine ring, yielding a 1,2,3,4-tetrahydroquinoline (B108954) derivative. acs.orgshokubai.org The benzene (B151609) portion of the molecule remains aromatic under these conditions.
A variety of heterogeneous catalysts are effective for this transformation, including those based on iron, cobalt, gold, and ruthenium. acs.orgrsc.orgscilit.comdicp.ac.cn The reaction is typically carried out under hydrogen pressure. acs.orgshokubai.org A key advantage of many of these catalytic systems is their chemoselectivity, allowing for the reduction of the quinoline ring while leaving other reducible functional groups, such as halogens, intact. acs.orgrsc.org This makes catalytic hydrogenation a robust method for synthesizing the tetrahydroquinoline scaffold from precursors like this compound without loss of the fluorine substituent.
Potential Applications in Advanced Materials Science
Role of Fluorinated Quinoline (B57606) Derivatives in Organic Light-Emitting Diodes (OLEDs)
Fluorinated quinoline derivatives are of significant interest for use in OLEDs due to their favorable electronic and photophysical properties, which can be fine-tuned by chemical modification. researchgate.net The incorporation of fluorine into the quinoline structure can enhance the performance of OLEDs in several ways. Fluorination is known to lower both the HOMO and LUMO energy levels of organic molecules. core.ac.uk This can improve charge injection and transport balance within the OLED device, leading to higher efficiency and stability. For instance, the use of fluorine-substituted 1H-pyrazolo[3,4-b]quinoline derivatives in OLEDs has been shown to result in bright blue emission with improved quantum efficiency. nih.govnih.gov
The specific placement of the fluorine atom in 6-Fluoro-4,8-dimethylquinoline is anticipated to influence its electroluminescent properties. The fluorine atom's strong electron-withdrawing nature can increase the electron affinity of the molecule, potentially making it a better electron-transporting or emissive material. core.ac.ukresearchgate.net Furthermore, the C-F bond is strong, which can impart greater thermal and photochemical stability to the molecule, a crucial factor for the operational lifetime of OLED devices. numberanalytics.com While direct studies on this compound for OLEDs are not prominent in the literature, related compounds have demonstrated the viability of this class of materials. For example, various substituted 1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolines, including a 6-fluoro derivative, have been successfully used as emitting materials, showing that substitution patterns significantly impact electroluminescence, turn-on voltage, and quantum efficiency. nih.gov
Below is a table summarizing the performance of OLED devices using different substituted pyrazoloquinoline dopants, illustrating the effect of substituents on device characteristics.
| Dopant (PAQ-X) | X (Substituent) | Emission Color | Turn-on Voltage (V) | External Quantum Efficiency (%) |
| PAQ-H | H | Blue | ~4.5 | ~1.2 |
| PAQ-F | F | Blue | ~5.0 | ~1.0 |
| PAQ-OMe | OMe | Blue | ~4.0 | ~1.5 |
| PAQ-NEt2 | NEt2 | Blue-Green | ~3.5 | ~2.0 |
Data extrapolated from studies on substituted pyrazoloquinolines as illustrative examples of how fluorination can affect OLED performance. nih.gov
Application in Organic Photovoltaics (OPVs) and Solar Cell Dye Sensitizers
The quinoline scaffold is a versatile building block for the synthesis of dyes used in dye-sensitized solar cells (DSSCs), a type of organic photovoltaic technology. researchgate.net These dyes, known as sensitizers, are responsible for absorbing light and injecting electrons into a semiconductor material, typically titanium dioxide (TiO2). The efficiency of a DSSC is highly dependent on the properties of the dye, including its absorption spectrum, energy levels, and ability to anchor to the semiconductor surface. researchgate.netmdpi.com
Fluorinated quinoline derivatives are promising candidates for DSSC sensitizers. The introduction of fluorine can beneficially modify the electronic structure of the dye, leading to improved photovoltaic performance. researchgate.net Theoretical studies on new quinoline-derivative dyes have shown that their HOMO and LUMO energy levels can be engineered to facilitate efficient electron transfer to the TiO2 conduction band and effective dye regeneration by the electrolyte. mdpi.com Specifically, a well-designed dye should have a LUMO energy level above the TiO2 conduction band and a HOMO energy level below the redox potential of the electrolyte. mdpi.com
For this compound, its potential as a core structure for a DSSC dye is significant. The fluorine atom can help to tune the energy gap and absorption properties. Research on related quinoline-based dyes has demonstrated that structural modifications significantly impact performance. For example, a study on three organic sensitizers containing a quinoline unit (JK-128, JK-129, and JK-130) showed that variations in the molecular structure led to different power conversion efficiencies, with the best-performing dye achieving an efficiency of 6.07% due to its broad and intense absorption spectrum. Another theoretical study designed several triphenylamine (B166846) and quinoline derivative dyes, finding that the introduction of specific groups could enhance their optoelectronic properties, making them ideal sensitizers. rsc.org
The table below shows key parameters for theoretically investigated quinoline-based dyes, highlighting the properties that make them suitable for DSSC applications.
| Compound ID | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Max Absorption (nm) | Light Harvesting Efficiency (LHE) |
| D1C | -5.58 | -2.54 | 3.04 | >540 | >0.78 |
| D2C | -5.61 | -2.58 | 3.03 | >540 | >0.78 |
| D3C | -5.63 | -2.61 | 3.02 | >540 | >0.78 |
| R3C | -5.75 | -2.51 | 3.24 | >540 | >0.78 |
This data is from a theoretical investigation of proposed quinoline-derivative dyes, demonstrating their potential as DSSC sensitizers. researchgate.netmdpi.com
Development of Fluorescent Probes and Sensors Based on Quinoline Scaffolds
The inherent fluorescence of the quinoline ring system makes it an excellent scaffold for the development of chemosensors for detecting various analytes such as metal ions and anions. bohrium.comgoogle.com The fluorescence properties of these probes, including intensity and wavelength, can change upon binding with a target analyte, allowing for its detection and quantification. The sensitivity and selectivity of these sensors can be finely tuned by modifying the quinoline structure with different functional groups. core.ac.ukbohrium.com
The incorporation of a fluorine atom, as in this compound, can be particularly advantageous for sensor applications. The high electronegativity of fluorine can influence the photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) processes that are often the basis for the sensing mechanism, potentially leading to a more significant and detectable fluorescence response. google.com Furthermore, the methyl groups can also play a role in modulating the electronic properties and steric environment of the binding site. researchgate.net
Researchers have successfully developed numerous fluorescent probes based on the quinoline scaffold. For instance, novel quinoline-based thiazole (B1198619) derivatives have been synthesized for the selective detection of Fe3+, Fe2+, and Cu2+ ions through fluorescence quenching. dntb.gov.ua Another quinoline-based fluorescent chemosensor was designed for the highly selective detection of Al3+ in aqueous solutions, also via fluorescence quenching. mit.edu The development of a highly tunable quinoline-based fluorescent small molecule scaffold has been reported, which can be engineered for various applications, including live-cell imaging, by demonstrating sensitivity to pH and solvent polarity. core.ac.ukbohrium.com A new amino fluorescence probe, 2,6-dimethylquinoline-4-(N-succinimidyl) formate, was synthesized for the sensitive determination of aliphatic amines. researchgate.net
The table below summarizes the characteristics of some reported quinoline-based fluorescent sensors.
| Sensor | Target Analyte(s) | Sensing Mechanism | Detection Limit |
| Quinoline-based Thiazole Derivatives | Fe3+, Fe2+, Cu2+ | Fluorescence Quenching | Not specified |
| Quinoline-based Chemosensor S | Al3+ | Fluorescence Quenching | 1.75 x 10⁻⁷ M |
| 2,6-dimethylquinoline-4-(N-succinimidyl) formate | Aliphatic Amines | Fluorescence Enhancement | 1.94 x 10⁻¹⁰ M |
This table provides examples of the performance of various quinoline-based fluorescent sensors for different analytes. researchgate.netdntb.gov.uamit.edu
Mechanistic Biological Activity Studies in Vitro Focus
Investigation of Enzyme Inhibition Mechanisms by 6-Fluoro-4,8-dimethylquinoline Derivatives
Derivatives of this compound have been identified as potent inhibitors of several key enzymes, with research focusing on their mechanisms of action at a molecular level.
Quinolone derivatives are recognized as significant inhibitors of Dihydroorotate (B8406146) Dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. arabjchem.org This pathway is essential for the synthesis of nucleotides required for DNA and RNA production, making DHODH a key target for antiproliferative and antimicrobial agents. arabjchem.org Inhibition of DHODH leads to the depletion of pyrimidine nucleotides, which can halt cell cycle progression. arabjchem.org
In vitro studies have demonstrated that certain quinoline (B57606) derivatives are potent inhibitors of human DHODH. arabjchem.org For instance, the quinoline carboxylic acid derivative, Brequinar, has shown significant inhibitory activity against DHODH. arabjchem.org The mechanism of inhibition involves the compound binding to the enzyme, which in turn blocks the conversion of dihydroorotate to orotate. This inhibition has been shown to induce differentiation in cancer cell lines, such as in acute myeloid leukemia (AML). arabjchem.org
Molecular docking studies have provided insights into the binding interactions between quinoline derivatives and DHODH. These studies suggest that the quinoline core, along with its substituents, plays a critical role in the binding affinity and inhibitory potency of the compounds. researchgate.net
Certain diarylquinoline derivatives have been found to specifically target the mycobacterial ATP synthase. researchgate.net This enzyme is vital for energy production in the cell. The inhibitory action of these compounds has been linked to their interaction with the oligomeric subunit-c of the ATP synthase. researchgate.net This mechanism is distinct from that of fluoroquinolones which typically target DNA gyrase. researchgate.net
Molecular Target Identification in Various Biological Systems (In Vitro)
The primary molecular target for many biologically active quinoline derivatives is Dihydroorotate Dehydrogenase (DHODH). arabjchem.org In addition to DHODH, DNA gyrase and topoisomerase IV have been identified as key molecular targets for quinolone derivatives, particularly in bacteria. These enzymes are essential for DNA replication, and their inhibition leads to bacterial cell death.
In the context of cancer, quinoline derivatives have been shown to inhibit other molecular targets, including cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation. google.com Furthermore, some derivatives have demonstrated inhibitory effects on receptor tyrosine kinases like VEGFR-2, which are involved in angiogenesis. researchgate.net
Structure-Activity Relationship (SAR) Analysis for Target Specificity and Potency
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of quinoline derivatives. These studies have revealed that the nature and position of substituents on the quinoline scaffold significantly influence their potency and target specificity.
For DHODH inhibition, the presence of a carboxylic acid group at the 4-position of the quinoline ring is often important for activity. The substitution pattern on the quinoline core, including the placement of fluoro and methyl groups, can modulate the inhibitory potency.
In the context of antimicrobial activity, SAR studies have shown that specific substitutions can enhance the efficacy against different pathogens. For example, in a series of quinoline-thiosemicarbazone derivatives, an ethylmorpholine group at the R3 position on the thioamide unit resulted in better acetylcholinesterase (AChE) inhibition than a benzene (B151609) ring. arabjchem.org For antimycobacterial activity, the presence of fluoro and trifluoromethyl groups has been found to enhance inhibitory activity against Mycobacterium tuberculosis. researchgate.net
The following table summarizes some SAR findings for quinoline derivatives:
| Compound Class | Substitution/Modification | Effect on Activity | Reference |
|---|---|---|---|
| Quinoline-thiosemicarbazone derivatives | Ethylmorpholine group at R3 position | Enhanced AChE inhibition | arabjchem.org |
| Quinoline derivatives | Fluoro and trifluoromethyl groups | Enhanced antimycobacterial activity | researchgate.net |
| Quinolone-acetohydrazide-hydrazone derivatives | Di-fluorine moieties on the quinoline scaffold | Potent inhibitors of S. aureus DNA gyrase A | rsc.org |
Elucidation of Signaling Pathways Modulated by this compound in Cellular Models (In Vitro)
In vitro studies have begun to unravel the complex signaling pathways modulated by this compound and its derivatives. These compounds have been shown to induce apoptosis in cancer cells through the modulation of various cell signaling pathways.
Some quinoline derivatives have been found to act as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. google.com By inhibiting CDKs, these compounds can arrest the cell cycle, leading to the suppression of tumor growth. google.com Additionally, the JAK/STAT signaling pathway, which is often dysregulated in cancer and inflammatory diseases, has been identified as a target for some quinoline derivatives. bohrium.com Molecular docking studies have shown that these compounds can bind to and inhibit key proteins in this pathway, such as JAK2 and STAT3. bohrium.com
Furthermore, some quinoline derivatives have been shown to downregulate the expression of genes involved in tumorigenesis, such as Lumican. researchgate.net The inhibition of VEGFR-2 by certain quinoline-3-carboxamide (B1254982) derivatives also points to their role in modulating signaling pathways related to angiogenesis. researchgate.net
Antimicrobial Action Mechanisms (e.g., Antifungal, Antimycobacterial) at the Molecular Level (In Vitro)
The antimicrobial properties of quinoline derivatives have been extensively studied, with in vitro research elucidating their mechanisms of action against a variety of pathogens.
For antifungal activity, one of the proposed mechanisms is the inhibition of fungal DHODH. This is supported by the fact that other known DHODH inhibitors also exhibit antifungal properties. Additionally, some quinoline derivatives are thought to disrupt the fungal cell wall, a structure essential for fungal viability and not present in human cells. researchgate.net This can be achieved by inhibiting enzymes involved in the synthesis of key cell wall components like chitin (B13524) and glucan. researchgate.net
In the case of antimycobacterial activity, a primary mechanism of action for many fluoroquinolones is the inhibition of DNA gyrase, an enzyme critical for DNA replication in bacteria. tandfonline.comnih.gov Several novel quinoline derivatives have been synthesized and shown to be potent inhibitors of Mycobacterium tuberculosis DNA gyrase. tandfonline.comnih.gov The inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values for some of these derivatives have been determined in vitro.
The following table presents in vitro antimicrobial activity data for selected quinoline derivatives:
| Compound/Derivative | Target Organism | Mechanism of Action | In Vitro Activity (MIC/IC50) | Reference |
|---|---|---|---|---|
| Quinoline derivative 14 | Bacteria and Fungi | DNA gyrase inhibition | MIC: 0.66-3.98 µg/ml | nih.gov |
| Compound 47a | M. tuberculosis H37Rv | DNA gyrase inhibition | MIC: 0.16 µM | tandfonline.com |
| Compound 30a | M. tuberculosis H37Rv | Not specified | MIC: 0.6 µM | tandfonline.com |
| Compound 9n | S. aureus | DNA gyrase A inhibition | IC50: 0.19 mg/mL | rsc.org |
Future Research Directions and Translational Perspectives
Design and Synthesis of Advanced 6-Fluoro-4,8-dimethylquinoline Analogues with Enhanced Biological Activity
Future research will focus on the rational design and synthesis of novel analogues of this compound to optimize its biological activity. Structure-activity relationship (SAR) studies will be crucial in guiding these modifications. researchgate.netnih.gov The introduction of halogens, such as chlorine or bromine, at other positions on the quinoline (B57606) ring could modulate the electronic properties and enhance interactions with biological targets. mdpi.com For instance, fluorinated quinoline derivatives have demonstrated 2-4 times higher bioactivity in some in vitro assays compared to their non-fluorinated counterparts.
The synthesis of new derivatives will likely involve multi-step organic reactions, starting from precursors like 7-fluoroquinoline (B188112) and introducing methyl groups at various positions. The development of efficient synthetic protocols, such as those utilizing palladium-catalyzed cross-coupling reactions, will be essential for creating a diverse library of analogues for screening. tandfonline.comnih.gov These synthetic efforts will aim to produce compounds with improved potency, selectivity, and pharmacokinetic profiles.
Exploration of Novel Biological Targets and Therapeutic Areas for Quinoline Derivatives
Quinoline derivatives have a broad spectrum of documented biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govnih.gov A key area of future research will be to identify and validate novel biological targets for this compound and its analogues. For example, some quinoline derivatives have been shown to inhibit bacterial DNA gyrase, a crucial enzyme for DNA replication, making them potent antibacterial agents. rsc.orgjptcp.com Others have demonstrated the ability to inhibit the NLRP3 inflammasome, a key component of the inflammatory response, suggesting potential applications in treating inflammatory diseases. nih.gov
Future studies should employ a variety of techniques, including molecular docking and high-throughput screening, to explore the interactions of this compound derivatives with a wide range of biological targets. jptcp.commdpi.com This could lead to the discovery of new therapeutic applications in areas such as neurodegenerative diseases, viral infections, and metabolic disorders. The unique structural features of this compound may allow for selective targeting of proteins that have been challenging to address with other chemical scaffolds.
Integration with Artificial Intelligence and Machine Learning for Rational Drug Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of quinoline-based therapeutics. doaj.orgtandfonline.com These computational tools can rapidly predict the physicochemical properties, biological activities, and potential off-target effects of novel this compound analogues. mdpi.com ML models, such as artificial neural networks (ANN), can be trained on existing data from quinoline derivatives to predict the site selectivity of chemical reactions, thereby facilitating more efficient synthesis of new compounds. doaj.org
Furthermore, AI and ML algorithms can be used to analyze large datasets from biological assays to identify complex structure-activity relationships that may not be apparent through traditional methods. mdpi.com This will enable a more rational and targeted approach to drug design, reducing the time and cost associated with the discovery of new drug candidates. mdpi.com For example, ML models can help in the design of quinoline derivatives with optimized properties for crossing the blood-brain barrier, a key challenge in the development of drugs for central nervous system disorders. researchgate.net
Development of Sustainable and Scalable Synthesis Routes for Fluorinated Quinolines
A significant focus for future research will be the development of environmentally friendly and economically viable methods for the synthesis of this compound and other fluorinated quinolines. Traditional synthetic methods often rely on harsh reagents and produce significant waste. nih.gov Modern approaches, such as microwave-assisted synthesis and the use of solid acid catalysts like montmorillonite (B579905) K-10, have shown promise in reducing reaction times and improving yields. rsc.org
Future investigations should explore novel catalytic systems, including those based on earth-abundant metals and organocatalysts, to further improve the sustainability of quinoline synthesis. mdpi.comacs.org The use of greener solvents, such as water or ionic liquids, and the development of one-pot, multi-component reactions will also be key areas of research. nih.gov These efforts will not only reduce the environmental impact of producing these valuable compounds but also make them more accessible for a wider range of research and industrial applications.
Expanding Applications in Materials Science and Chemical Sensing Technologies
Beyond its therapeutic potential, the unique photophysical properties of the quinoline scaffold suggest that this compound and its derivatives could have significant applications in materials science and chemical sensing. smolecule.com Quinoline derivatives are known to form complexes with metal ions, leading to changes in their fluorescence properties, which can be exploited for the development of selective and sensitive chemical sensors. mdpi.com For example, quinoline-based chemosensors have been developed for the detection of fluoride (B91410) and other anions. bohrium.comrsc.org
Future research could focus on designing this compound analogues with tailored fluorescence properties for specific applications. This could include the development of fluorescent probes for bioimaging, allowing for the visualization of biological processes in real-time. mdpi.com Additionally, the incorporation of these quinoline derivatives into polymers or other materials could lead to the creation of novel liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials with unique optical and electronic properties. tandfonline.com
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 6-Fluoro-4,8-dimethylquinoline, and how do reaction conditions influence yield?
- Methodological Answer: The synthesis often involves fluorination and methylation steps. For example, microwave-assisted synthesis using KF·2H₂O as a fluorinating agent under controlled temperatures (80–90°C) improves regioselectivity and reduces side reactions . The Doebner–Miller reaction in a two-phase system (e.g., aqueous ammonia and organic solvents) is another route, with yields optimized by adjusting zinc concentration and reaction time (48–72 hours) . Key intermediates like 4-methylquinoline derivatives can be functionalized via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce fluorine and methyl groups .
Q. How is the structure of this compound confirmed experimentally?
- Methodological Answer: Structural confirmation relies on ¹H/¹³C NMR and mass spectrometry . For instance, the fluorine environment is characterized by distinct splitting patterns (e.g., δC 115.2 ppm with ²JCF = 21.7 Hz in CDCl₃) . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., MH⁺ at m/z 334.0817 for C₂₁H₁₄FN₃Cl⁺) . X-ray crystallography resolves crystal packing and intermolecular interactions, such as C–H···F bonds in fluorinated quinoline crystals .
Advanced Research Questions
Q. How can regioselectivity challenges in the hydrodefluorination of this compound precursors be addressed?
- Methodological Answer: Regioselectivity is influenced by substituent positioning. For example, N-acetylation activates polyfluoroarylamines for selective ortho-hydrodefluorination using zinc in aqueous ammonia, favoring fluorine removal at the 6-position over the 8-position . Computational studies (e.g., DFT) predict reactive sites by analyzing electron density and bond dissociation energies .
Q. What strategies optimize the functionalization of this compound for drug discovery applications?
- Methodological Answer: Late-stage functionalization via Pd(PPh₃)₄-catalyzed cross-coupling introduces aryl/heteroaryl groups at the 2- and 3-positions. For example, coupling with 4-fluorophenylboronic acid in DMF/K₂CO₃ at 80°C achieves >60% yield . Acrylamide derivatives are synthesized via Michael addition, with purity ensured by column chromatography (10% ethyl acetate/hexane) .
Q. How should researchers analyze contradictory data on the biological activity of fluorinated quinoline derivatives?
- Methodological Answer: Contradictions often arise from assay variability or substituent effects. A systematic approach includes:
- Dose-response curves to compare IC₅₀ values across studies.
- Meta-analysis of substituent effects (e.g., electron-withdrawing groups at the 6-position enhance antimicrobial activity) .
- Molecular docking to validate target interactions (e.g., fluoroquinolones with DNA gyrase) .
Q. What computational tools are used to model the electronic properties of this compound?
- Methodological Answer: Quantum-topological studies (e.g., AIM analysis) map electron density to predict reactivity . DFT calculations (e.g., B3LYP/6-311G**) model frontier molecular orbitals (HOMO/LUMO) to explain fluorination effects on aromaticity and charge distribution . These models guide synthetic routes by identifying stable intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
